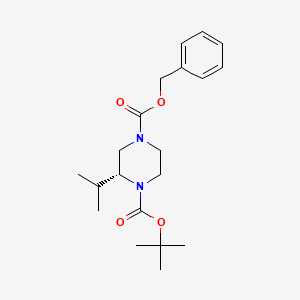
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride
Descripción general
Descripción
The compound “(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride” has a CAS Number of 1803606-07-6 . It is a salt with a molecular weight of 245.24 .
Molecular Structure Analysis
The IUPAC name for this compound is N1-ethyl-N1-(2-ethylbutyl)ethane-1,2-diamine dihydrochloride . The InChI code for this compound is 1S/C10H24N2.2ClH/c1-4-10(5-2)9-12(6-3)8-7-11;;/h10H,4-9,11H2,1-3H3;2*1H . This information can be used to deduce the molecular structure of the compound.Aplicaciones Científicas De Investigación
Electrochemiluminescence Activity
A study investigated the electrochemiluminescence (ECL) of several amines containing different numbers of hydroxyl and amino groups. The research found that certain amines, including those similar to "(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride," exhibited strong ECL intensities, suggesting their potential use in electrochemical sensors and assays (Han et al., 2010).
Drug Delivery Systems
Another study explored the use of chitosan hydrogels cross-linked with various amine derivatives for drug delivery applications. These hydrogels showed pH and temperature-responsive swelling ratios, indicating their potential as smart materials for targeted drug delivery, where "this compound" could be a candidate for creating such responsive systems (Karimi et al., 2018).
CO₂ Absorption
Research on ditetraalkylammonium amino acid ionic liquids, including derivatives of amines like "this compound," has shown that these substances have high capacities for CO₂ capture. This suggests their potential application in environmental technologies aimed at reducing atmospheric CO₂ levels (Ma et al., 2011).
Thermosensitivity of Polymers
A study on the thermosensitivity of poly[2-(dimethylamino)ethyl methacrylate] revealed that the hydration/dehydration of tertiary amine groups, akin to those in "this compound," plays a crucial role in the phase transition of thermosensitive polymers. This insight is valuable for designing polymers with specific temperature responses for biomedical and industrial applications (Liu et al., 2007).
Antimicrobial Polymers
A study synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, similar to the structure of "this compound." These polymers exhibited antimicrobial properties against Staphylococcus aureus, indicating their potential as antimicrobial coatings or agents in healthcare settings (Waschinski & Tiller, 2005).
Propiedades
IUPAC Name |
N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.2ClH/c1-4-10(5-2)9-12(6-3)8-7-11;;/h10H,4-9,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUTZJBLJMICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)








![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

